Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate
Description
Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound featuring a butanoate ester backbone with a 2-methylimidazole substituent at the 4-position and a methylamino group at the 2-position. The methyl ester group enhances lipophilicity, influencing bioavailability and membrane permeability.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-(methylamino)-4-(2-methylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-9(11-2)10(14)15-3/h5,7,9,11H,4,6H2,1-3H3 |
InChI Key |
VEBORHVKAUVVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C(=O)OC)NC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate |
| Key Functional Groups | Imidazole ring, methylamino substituent, methyl ester |
| Canonical SMILES | CC(CCN1C=CN=C1)(C(=O)OC)NC |
The compound contains a 2-methyl-substituted imidazole ring attached at the 4-position of a butanoate chain, which also bears a methylamino group at the 2-position and a methyl ester group at the terminal carboxylate.
Preparation Methods of this compound
General Synthetic Strategy
The synthesis typically involves constructing the butanoate backbone functionalized with the imidazole ring and methylamino substituent. The key steps include:
- Nucleophilic substitution or coupling of imidazole derivatives with halogenated butanoate esters or acid derivatives.
- Introduction of the methylamino group via amination or reductive amination.
- Esterification or transesterification to obtain the methyl ester functionality.
The reaction conditions are optimized to maintain the integrity of the imidazole ring and avoid side reactions such as over-alkylation or hydrolysis.
Specific Synthetic Routes
Route A: Imidazole Substitution on Butanoate Derivative
- Starting Materials : 2-methyl-1H-imidazole and a suitable 4-halobutanoate ester (e.g., methyl 4-bromobutanoate).
- Reaction : The imidazole nitrogen acts as a nucleophile attacking the electrophilic carbon attached to the halogen on the butanoate ester, forming the 4-(2-methyl-1H-imidazol-1-yl)butanoate intermediate.
- Methylamino Group Introduction : The 2-position methylamino substituent is introduced via nucleophilic substitution or reductive amination on a 2-keto intermediate or via direct amination of a 2-halo precursor.
- Purification : The product is purified by crystallization or chromatography to achieve high purity.
Route B: Multi-step Synthesis via Amino Acid Derivatives
- Synthesis of 2-(methylamino)butanoic acid derivatives via amination of 2-ketobutanoic acid esters.
- Coupling with 2-methylimidazole under acidic or basic catalysis to attach the imidazole ring at the 4-position.
- Esterification to form the methyl ester using methanol and acid catalysis or via methylation agents such as diazomethane.
- Final purification and characterization .
Reaction Conditions and Catalysts
- Solvents : Common solvents include acetonitrile, dimethylformamide (DMF), or methanol.
- Temperature : Reactions are typically conducted at mild to moderate temperatures (25–80 °C) to prevent decomposition.
- Catalysts : Acid or base catalysts such as triethylamine or potassium carbonate may be used to facilitate nucleophilic substitution.
- Time : Reaction times vary from 1 to 24 hours depending on step and scale.
- Workup : Standard aqueous workup followed by extraction and drying.
Comparative Data Table of Preparation Parameters
| Step | Typical Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazole substitution | 2-methyl-1H-imidazole, methyl 4-bromobutanoate, K2CO3, DMF, 60 °C, 12 h | 70–85 | Nucleophilic substitution with base catalyst |
| Amination at 2-position | Methylamine or methylammonium salt, reductive amination agents (NaBH3CN) | 65–80 | Reductive amination preferred for selectivity |
| Esterification | Methanol, HCl catalyst or diazomethane, room temp to 40 °C | 80–90 | Ester formation under mild acidic conditions |
| Purification | Column chromatography or recrystallization | — | Achieves >98% purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate with structurally related compounds, focusing on substituent variations, molecular properties, and inferred biological implications.
Detailed Analysis
Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate (CAS 1344117-22-1) This analog features a pentanoate backbone instead of butanoate, with an additional methyl group on the amino moiety. The longer chain may improve membrane penetration but could reduce metabolic stability.
However, the carbonyl groups enhance hydrogen-bond acceptor capacity, which might favor binding to polar active sites in proteins .
However, bromine’s electron-withdrawing effect may reduce the pyrazole’s basicity, altering its interaction with cationic binding pockets .
Methyl 4-(methylamino)butanoate HCl (CAS 89584-24-7) The absence of the imidazole ring simplifies the structure, likely diminishing biological activity. This compound serves as a baseline for studying the imidazole’s role in the parent molecule’s function .
Ethyl 4-[butyl[4-[[4,5-dicyano-1-(cyanomethyl)-1H-imidazol-2-yl]azo]phenyl]amino]butanoate (CAS 86772-44-3) This highly substituted azo compound is structurally distinct, with applications likely in industrial chemistry (e.g., dyes) rather than therapeutics. The multiple cyano groups and azo linkage suggest UV/Vis activity but poor pharmacokinetic properties .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The imidazole ring and methylamino group in the target compound are critical for interactions with biological targets. Analogs lacking these groups (e.g., ) show diminished complexity and likely reduced efficacy.
- Physicochemical Properties: Lipophilicity and solubility vary significantly among analogs. For instance, the brominated pyrazole derivative may exhibit better tissue penetration but higher metabolic clearance.
- Synthetic Utility: Compounds like and demonstrate the versatility of modifying the heterocyclic substituent to tune electronic and steric properties for specific applications.
Biological Activity
Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H15N3O2
- CAS Number : 62743473
- Molecular Weight : 197.25 g/mol
The compound features an imidazole ring, which is known for its role in various biological systems, particularly in enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that compounds containing the imidazole moiety often exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-Cancer Activity
The compound has been evaluated for its potential anti-cancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating specific signaling pathways.
Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting critical metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in cell signaling.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can promote apoptosis in cancer cells.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, including this compound. Key findings include:
- Variations in the alkyl chain length significantly affect biological activity.
- Substituents on the imidazole ring influence binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl esters are often prepared by reacting carboxylic acids with methanol under acidic conditions. A similar approach is described in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, where hydrochloric acid in dioxane facilitated esterification and deprotection . Reaction optimization may involve adjusting solvent polarity (e.g., dioxane for solubility), temperature (room temperature to reflux), and stoichiometry of reagents. Post-synthesis purification typically employs reduced-pressure evaporation and recrystallization.
Q. How can researchers confirm the presence of the imidazole ring and ester functional groups?
- Methodology :
- FT-IR Spectroscopy : The imidazole ring exhibits characteristic N–H stretching (~3400 cm⁻¹) and C=N absorption (~1600 cm⁻¹). The ester carbonyl (C=O) appears at ~1700 cm⁻¹ .
- ¹H-NMR : The imidazole protons resonate as distinct singlets or doublets in the δ 7.0–8.0 ppm range. The methyl ester group (OCH₃) appears as a singlet at δ ~3.7–3.8 ppm, while methylamino (N–CH₃) protons appear at δ ~2.5 ppm .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) is commonly used. Recrystallization from solvents like ethanol or acetone can improve purity. For hygroscopic intermediates, reduced-pressure drying is critical to avoid decomposition .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic or crystallographic data be resolved?
- Methodology :
- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL provides unambiguous confirmation of stereochemistry and bond angles. For example, imidazole derivatives have been resolved in monoclinic systems (e.g., P2₁/c) with precise lattice parameters (e.g., a = 7.97 Å, b = 16.43 Å) .
- Multi-Technique Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula .
Q. What computational strategies predict the compound’s bioactivity or binding affinity?
- Methodology :
- Molecular Docking : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). For imidazole derivatives, docking studies have shown binding to active sites via hydrogen bonds and π-π stacking .
- Molecular Dynamics (MD) : Simulate stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories in water) to assess binding free energy (ΔG) .
Q. How can regioselectivity challenges during imidazole functionalization be addressed?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation or acylation steps .
- Catalytic Control : Transition-metal catalysts (e.g., Pd for cross-couplings) can direct substitutions to specific positions on the imidazole ring .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting solubility or stability data across studies?
- Methodology :
- Stability Assays : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC or LC-MS to identify degradation products (e.g., hydrolysis of the ester to carboxylic acid) .
- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–7.4) and quantify solubility via UV-Vis spectroscopy .
Q. What strategies validate the stereochemical integrity of the compound during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
